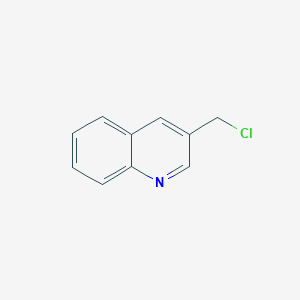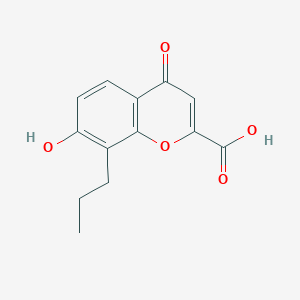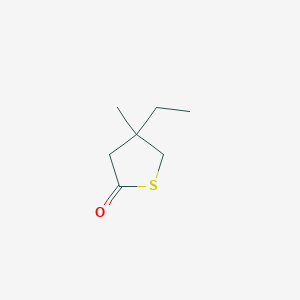
3-(Chloromethyl)quinoline
Übersicht
Beschreibung
3-(Chloromethyl)quinoline is a chemical compound with the linear formula C10H8ClN . It is a derivative of quinoline, a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring .
Synthesis Analysis
The synthesis of quinoline and its derivatives, including 3-(Chloromethyl)quinoline, has been a subject of interest in recent years. The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . These methods highlight the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
Quinoline, the parent compound of 3-(Chloromethyl)quinoline, is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be employed in various transformations .Chemical Reactions Analysis
Quinolines, including 3-(Chloromethyl)quinoline, can undergo various transformations such as alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Wissenschaftliche Forschungsanwendungen
Synthesis of Quinoline Derivatives
3-(Chloromethyl)quinoline: is a key intermediate in the synthesis of various quinoline derivatives. These derivatives are significant due to their presence in numerous synthetic and natural compounds with applications in medicinal, bioorganic, agrochemical, and industrial chemistry . The compound’s reactivity allows for transformations such as alkylation and annulation, leading to the creation of new molecules with potential pharmacological activities.
Antimalarial and Antibacterial Agents
Quinoline derivatives, including those derived from 3-(Chloromethyl)quinoline , have been used to develop drugs with antimalarial and antibacterial properties . The structural motif of quinoline is common in pharmaceuticals like chloroquine and ciprofloxacin, highlighting the importance of this compound in drug discovery and development.
Third-Generation Photovoltaics
The derivatives of 3-(Chloromethyl)quinoline have found applications in third-generation photovoltaic cells . These organic compounds are utilized for their optoelectronic properties, contributing to the development of more efficient and cost-effective solar energy solutions.
Organic Light-Emitting Diodes (OLEDs)
In the field of electronics, 3-(Chloromethyl)quinoline derivatives are used in the emission layer of OLEDs . Their ability to emit light when an electric current is applied makes them suitable for display and lighting technologies.
Organic Transistors
Quinoline derivatives are also being explored for use in organic transistors . Their semiconducting properties are valuable for the development of flexible and lightweight electronic devices.
Biomedical Applications
There is ongoing research into the use of 3-(Chloromethyl)quinoline derivatives in biomedical applications. These compounds are being considered for their potential in diagnostic and therapeutic technologies due to their bioactive properties .
Wirkmechanismus
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, including binding to receptors or enzymes, inhibiting protein synthesis, or disrupting cell membrane function . The specific interactions of 3-(Chloromethyl)quinoline with its targets would depend on the nature of these targets.
Biochemical Pathways
Quinoline derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions can include changes in cell signaling, gene expression, or metabolic processes.
Action Environment
The action of 3-(Chloromethyl)quinoline can be influenced by various environmental factors, including the pH, temperature, and presence of other molecules in the environment . These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy.
Safety and Hazards
3-(Chloromethyl)quinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
The diversity in the pharmacological response of the quinoline system, including 3-(Chloromethyl)quinoline, has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .
Eigenschaften
IUPAC Name |
3-(chloromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOGFOBIDOVCHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446369 | |
| Record name | 3-(chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)quinoline | |
CAS RN |
104325-51-1 | |
| Record name | 3-(chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key reactive sites of 2-chloro-3-(chloromethyl)quinoline and how can these be utilized in synthesis?
A1: The 2-chloro-3-(chloromethyl)quinoline scaffold presents two reactive sites: the chlorine atoms at the 2 and 3-(chloromethyl) positions. These sites offer versatile handles for various chemical transformations. For instance, [] demonstrates a palladium-catalyzed domino Sonogashira coupling reaction where the chlorine at the 2-position is first substituted by a terminal alkyne. This is followed by dimerization, resulting in novel dimer quinolinium salts. Furthermore, [] highlights the reactivity of the 3-(chloromethyl) group. In this study, it reacts with 2-thioxo-2,3-dihydropyrimidin-4(1H)-one in the presence of K2CO3 to afford novel dihydropyrimidothiazinoquinoline derivatives. These examples showcase the potential of this scaffold in constructing diverse and complex heterocyclic systems relevant to medicinal chemistry and materials science.
Q2: Can you provide a specific example of regioselective functionalization on the 2-chloro-3-(chloromethyl)quinoline scaffold?
A2: Yes, [] demonstrates the regioselective O-alkylation of the 2-chloro-3-(chloromethyl)quinoline scaffold. The study highlights the selective alkylation occurring at the oxygen atom of a hydroxyl group present in the molecule, leaving the chlorine atoms intact. This regioselectivity is crucial for further synthetic modifications and highlights the possibility of fine-tuning the reactivity of this scaffold for the preparation of specific target molecules.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[2-(4-Pyridinyl)ethyl]propanamide](/img/structure/B24807.png)



![6-Benzyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B24816.png)

